molecular formula C8H16Cl2N4O B2944778 5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride CAS No. 1909294-13-8

5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride

Cat. No.: B2944778
CAS No.: 1909294-13-8
M. Wt: 255.14
InChI Key: IRJIHHIIELNCIT-VJBFUYBPSA-N
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Description

5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride is a chemical compound with the molecular formula C8H14N4O.2ClH. It is a heterocyclic compound containing a pyrrolidine ring and a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of solvents such as chloroform and catalysts like molecular sieves to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride is unique due to its specific combination of a pyrrolidine ring and a triazole ring, which imparts distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its activity and interactions .

Properties

IUPAC Name

3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-5-10-8(12-11-5)7-3-6(13-2)4-9-7;;/h6-7,9H,3-4H2,1-2H3,(H,10,11,12);2*1H/t6-,7+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJIHHIIELNCIT-VJBFUYBPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CC(CN2)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NN1)[C@@H]2C[C@H](CN2)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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